N-[[3-(2-methoxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide
Description
N-[[3-(2-methoxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a sulfamoyl group, which is known for its biological activity.
Properties
IUPAC Name |
N-[[3-(2-methoxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S/c1-20-9-10-21(8-6-16(20)22)17(23)18-13-14-4-3-5-15(12-14)27(24,25)19-7-11-26-2/h3-5,12,19H,6-11,13H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOZEFMJISHNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CCC1=O)C(=O)NCC2=CC(=CC=C2)S(=O)(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2-methoxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using a sulfonyl chloride derivative and a suitable base.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Methoxyethyl Substitution: The methoxyethyl group can be introduced through an etherification reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(2-methoxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, amines, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: Its biological activity can be explored in various assays to understand its effects on cellular processes and pathways.
Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents for treating diseases.
Industrial Applications: The compound’s chemical properties can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[[3-(2-methoxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to inhibit certain enzymes by mimicking the natural substrate, leading to competitive inhibition. The diazepane ring may also interact with specific binding sites, modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
N-[[3-(2-hydroxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
N-[[3-(2-ethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide: Similar structure but with an ethyl group instead of a methoxyethyl group.
Uniqueness
N-[[3-(2-methoxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
